2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid
Description
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)6-14-7-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,13) |
InChI Key |
VEMSDKOJSQOPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation and Cyclocondensation Using Alum Catalyst
A green and efficient method reported involves the reaction of 3-acetyl pyridine with amino acids or cysteine derivatives, followed by cyclocondensation with thiosemicarbazide in aqueous media using alum as a catalyst. Although this method was primarily used to synthesize 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives, the intermediate steps and conditions provide insight into the preparation of related sulfur-containing pyridinyl propanoic acids.
Procedure Summary:
- Mix 3-acetyl pyridine (2 mmol), amino acid (2 mmol), and alum catalyst (25 mol%) in 25 mL water.
- Stir the reaction mixture at 80°C until completion (monitored by TLC).
- Add thiosemicarbazide (2 mmol) and continue stirring at 80°C.
- Upon completion, filter, wash with cold water, and recrystallize the product from ethanol.
This approach emphasizes green chemistry principles by using water as solvent and a non-toxic catalyst, yielding products in 86–90% yield.
Nucleophilic Substitution Route
The key step in synthesizing 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves the nucleophilic substitution of a suitable halogenated propanoic acid derivative (e.g., 2-methyl-3-halopropanoic acid) with a pyridin-3-ylmethyl thiolate or sulfide source.
- Preparation of pyridin-3-ylmethyl thiol or thiolate salt.
- Reaction with 2-methyl-3-halopropanoic acid or ester under basic conditions.
- Isolation and purification of the sulfanyl-substituted propanoic acid.
This method requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Alum (KAl(SO4)2·12H2O) | 25 mol%, ecofriendly |
| Solvent | Water | Green solvent |
| Temperature | 80°C | Moderate heating |
| Reaction Time | 6–7 hours | Monitored by TLC |
| Molar Ratios | 1:1:1 (3-acetyl pyridine: amino acid: thiosemicarbazide) | Stoichiometric balance |
| Product Yield | 86–90% | High yield under optimized conditions |
Analytical Characterization
Synthesized compounds are characterized by:
- FT-IR Spectroscopy: Confirms functional groups such as carboxylic acid, sulfanyl, and pyridine ring vibrations.
- [^1H NMR and ^13C NMR](pplx://action/followup): Structural confirmation through chemical shifts corresponding to methyl, methylene, pyridinyl, and carboxyl carbons and hydrogens.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 211.28 g/mol.
These analyses confirm the successful formation of the target compound with high purity.
Summary of Research Findings
- The alum-catalyzed aqueous synthesis method provides a simple, efficient, and environmentally friendly route to sulfur-linked pyridinyl propanoic acids and related derivatives.
- The reaction proceeds under mild conditions with high yields, avoiding toxic catalysts and organic solvents.
- The nucleophilic substitution approach remains a classical method for constructing the sulfanyl linkage but requires more stringent conditions and purification steps.
- Spectroscopic data consistently support the structural integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Scientific Research Applications
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s closest analogs, based on , include:
- 2-Methyl-3-(pyridin-3-yl)propanoic acid hydrochloride (CAS 1956309-53-7, similarity: 0.91): Salt form enhances solubility but introduces ionic character .
Other relevant analogs from include phenylpropanoic acid derivatives (e.g., Imp. A–F), which differ in substituents (e.g., butyl, methylpropyl groups) but lack pyridine and sulfur moieties. These are often pharmaceutical impurities, highlighting the importance of substituent variation in purity and activity .
Physicochemical Properties
Key Observations :
- The sulfanyl group in the target compound introduces a thioether, which may enhance lipophilicity compared to non-sulfur analogs but reduce it relative to fluorinated phenyl derivatives .
- The hydrochloride salt (CAS 1956309-53-7) shows markedly higher solubility, making it preferable for aqueous formulations .
- Fluorinated analogs (e.g., 3-(3,4,5-trifluorophenyl)propanoic acid) exhibit lower solubility due to hydrophobic fluorine atoms .
Biological Activity
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities. Its structure, which includes a pyridine moiety and a sulfanyl group, suggests possible interactions with various biological targets. This article reviews its synthesis, biological activity, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C10H13NO2S
- Molecular Weight : 211.28 g/mol
- CAS Number : 1498156-73-2
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound, particularly its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various pathogens:
- Chlamydia : A study found that certain synthesized compounds based on similar scaffolds showed selective activity against Chlamydia species, indicating potential for developing targeted therapies against this pathogen .
- Bacterial Strains : The compound has been tested against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
- Fungal Activity : Additionally, preliminary assessments suggest that the compound may possess antifungal properties, although specific data on efficacy is limited.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the presence of the pyridine ring may enhance interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell viability.
Case Study 1: Antichlamydial Activity
In a study focused on antichlamydial activity, derivatives were synthesized and tested for their ability to reduce chlamydial inclusion numbers in infected cells. The results indicated that certain modifications to the chemical structure significantly enhanced activity against Chlamydia, highlighting the importance of structural optimization in drug design .
Case Study 2: Toxicity Assessment
Another study assessed the toxicity of various compounds derived from similar structures towards human cells and in model organisms like Drosophila melanogaster. The findings indicated that while some compounds exhibited antimicrobial properties, they did not show significant toxicity at effective concentrations, suggesting a favorable therapeutic index .
Research Findings Summary
Q & A
Q. What are common side reactions during the synthesis of pyridinylmethyl sulfanyl derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
